REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:8]([O:10]CC)=[O:9])=[C:4]([CH3:7])[S:5][CH:6]=1.[OH-].[Na+]>CCO>[Cl:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[C:4]([CH3:7])[S:5][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
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4.98 g
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Type
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reactant
|
Smiles
|
ClC=1C(=C(SC1)C)C(=O)OCC
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
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14.6 g
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
ar RT
|
Type
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TEMPERATURE
|
Details
|
at reflux for 1 h
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Duration
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1 h
|
Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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ADDITION
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Details
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The residue is poured into ice water (30 mL) and neutralized with concentrated HCl
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
FILTRATION
|
Details
|
The precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with H2O (80 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(SC1)C)C(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |